N,N,N-Trimethyl-3-phenylprop-2-yn-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyl-3-phenylprop-2-yn-1-aminium iodide: is a quaternary ammonium compound. It is known for its unique structure, which includes a phenyl group and a triple bond, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethyl-3-phenylprop-2-yn-1-aminium iodide typically involves the reaction of N,N,N-trimethyl-3-phenylprop-2-yn-1-amine with an iodinating agent. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group.
Reduction: Reduction reactions can occur at the triple bond, converting it into a double or single bond.
Substitution: The iodide ion can be substituted with other nucleophiles in various reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or potassium cyanide.
Major Products:
Oxidation: Products may include phenylprop-2-yn-1-one derivatives.
Reduction: Products may include N,N,N-trimethyl-3-phenylprop-2-en-1-aminium iodide or N,N,N-trimethyl-3-phenylprop-1-aminium iodide.
Substitution: Products depend on the nucleophile used, such as azide or cyanide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Acts as a catalyst in certain chemical reactions.
Biology:
- Studied for its potential antimicrobial properties.
- Used in the synthesis of biologically active compounds.
Medicine:
- Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N,N,N-Trimethyl-3-phenylprop-2-yn-1-aminium iodide involves its interaction with molecular targets such as enzymes or receptors. The phenyl group and the triple bond play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
- N,N,N-Trimethyl-3-phenylprop-2-en-1-aminium iodide
- N,N,N-Trimethyl-3-phenylprop-1-aminium iodide
Comparison:
- N,N,N-Trimethyl-3-phenylprop-2-yn-1-aminium iodide is unique due to its triple bond, which imparts distinct chemical reactivity compared to its analogs with double or single bonds.
- The presence of the phenyl group in all these compounds contributes to their aromatic properties, but the triple bond in this compound provides additional sites for chemical modifications and reactions.
Eigenschaften
CAS-Nummer |
55698-44-7 |
---|---|
Molekularformel |
C12H16IN |
Molekulargewicht |
301.17 g/mol |
IUPAC-Name |
trimethyl(3-phenylprop-2-ynyl)azanium;iodide |
InChI |
InChI=1S/C12H16N.HI/c1-13(2,3)11-7-10-12-8-5-4-6-9-12;/h4-6,8-9H,11H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RTXSCVYSQBUAJK-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CC#CC1=CC=CC=C1.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.